molecular formula C11H11F3O B13712370 2-Cyclopropyl-5-(trifluoromethyl)anisole

2-Cyclopropyl-5-(trifluoromethyl)anisole

Cat. No.: B13712370
M. Wt: 216.20 g/mol
InChI Key: NKCMBFMVVJIDST-UHFFFAOYSA-N
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Description

The compound “MFCD32632711” is a chemical entity with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32632711” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route often includes steps such as condensation, cyclization, and purification through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of “MFCD32632711” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Common methods include the use of catalysts to speed up the reaction and reduce energy consumption.

Types of Reactions:

    Oxidation: “MFCD32632711” can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD32632711” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of “MFCD32632711” involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction and metabolic processes, leading to the desired effect.

Comparison with Similar Compounds

“MFCD32632711” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD32632712” and “MFCD32632713”.

    Uniqueness: “MFCD32632711” stands out due to its higher stability, reactivity, and broader range of applications compared to its analogs.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-cyclopropyl-2-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-15-10-6-8(11(12,13)14)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

NKCMBFMVVJIDST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2CC2

Origin of Product

United States

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